3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
The compound 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one (CAS: 2097902-15-1, molecular formula: C₁₇H₁₈ClFN₄O, molecular weight: 348.8 g/mol) features a propan-1-one backbone substituted with a 2-chloro-6-fluorophenyl group and a 3-(pyrimidin-2-ylamino)azetidin-1-yl moiety. The azetidine ring, a four-membered nitrogen heterocycle, is linked to a pyrimidine group via an amino bridge, while the aromatic phenyl ring contains electron-withdrawing chloro and fluoro substituents.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-13-3-1-4-14(18)12(13)5-6-15(23)22-9-11(10-22)21-16-19-7-2-8-20-16/h1-4,7-8,11H,5-6,9-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAZAGDHMYFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, with CAS Number 2034420-40-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by data tables, research findings, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClFN₄O |
| Molecular Weight | 334.77 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play crucial roles in cancer cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G2/M phase.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibits synergistic effects, enhancing the overall efficacy against resistant cancer cell lines.
- Molecular Pathway Modulation : The compound has been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer development and progression.
Study 1: Efficacy in Breast Cancer Models
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in breast cancer xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers in treated tissues .
Study 2: Combination Therapy
Another investigation focused on the combination of this compound with traditional chemotherapeutics. The results showed that co-treatment led to a marked decrease in IC50 values for resistant cancer cell lines, suggesting enhanced drug sensitivity .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects on major organ systems.
Comparison with Similar Compounds
Chalcone Derivatives: 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one
This chalcone derivative (C₁₃H₈ClFOS, molecular weight: 278.7 g/mol) shares the 2-chloro-6-fluorophenyl group but replaces the azetidine-pyrimidine moiety with a thienyl (sulfur-containing heterocycle) group. Key differences include:
- Conjugation: The α,β-unsaturated ketone (chalcone) system enables extended π-conjugation, contributing to nonlinear optical properties .
- Hydrogen Bonding: The azetidine-pyrimidine group in the target compound offers multiple hydrogen bond donors/acceptors (NH and pyrimidine N), unlike the thienyl group, which lacks such functionality .
- Biological Relevance : The azetidine-pyrimidine motif may enhance binding to biological targets (e.g., kinases) compared to the thienyl group, which is more common in materials science applications .
Table 1: Comparison with Chalcone Derivative
| Property | Target Compound | Chalcone Derivative |
|---|---|---|
| Molecular Weight | 348.8 g/mol | 278.7 g/mol |
| Key Functional Groups | Azetidine, Pyrimidine | Thienyl, α,β-unsaturated ketone |
| Hydrogen Bond Capacity | High (NH, pyrimidine N) | Low (thienyl S) |
| Applications | Medicinal chemistry | Nonlinear optics, materials science |
Epiminocyclohepta-Pyrimidine Derivative: 3-(2-Chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
This analog (molecular formula: C₁₉H₁₈ClFN₄O) replaces the azetidine-pyrimidine group with a bicyclic epiminocyclohepta-pyrimidine system. Key distinctions include:
Hesperetin Dihydrochalcone Derivatives
Examples include 1-[4-(β-d-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one (molecular weight: ~504.5 g/mol). These compounds share the propan-1-one core but feature polar substituents (e.g., glucoside, trihydroxyphenyl) instead of halogenated aromatic groups.
N-Substituted Pyrazoline Derivatives
Compounds like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (C₁₆H₁₂ClFN₂O) feature a pyrazoline ring instead of azetidine. Differences include:
Table 2: Structural and Functional Comparison
| Compound Type | Key Features | Potential Applications |
|---|---|---|
| Target Compound | Azetidine-pyrimidine, 2-Cl-6-F-phenyl | Kinase inhibition, drug discovery |
| Chalcone Derivative | Thienyl, α,β-unsaturated ketone | Nonlinear optics |
| Epiminocyclohepta Analog | Bicyclic epiminocyclohepta-pyrimidine | Targeted therapeutics |
| Hesperetin Derivative | Glucoside, trihydroxyphenyl | Antioxidants |
| Pyrazoline Derivative | Pyrazoline ring, 4-F-phenyl | Anti-inflammatory agents |
Research Findings and Implications
- Crystallographic Insights: The chalcone derivative () crystallizes in a monoclinic system with hydrogen bonding involving carbonyl and thienyl groups, whereas the target compound’s azetidine-pyrimidine group may form more complex hydrogen-bonded networks .
- Synthetic Accessibility : The azetidine ring in the target compound introduces synthetic challenges due to ring strain, unlike the more stable pyrazoline or glucoside derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
